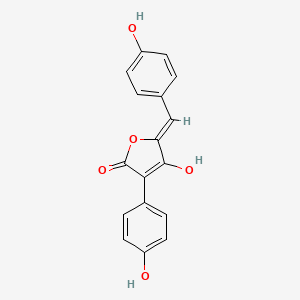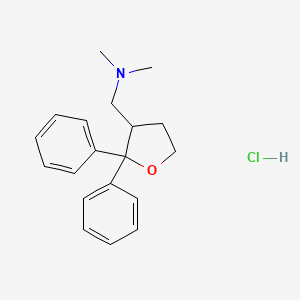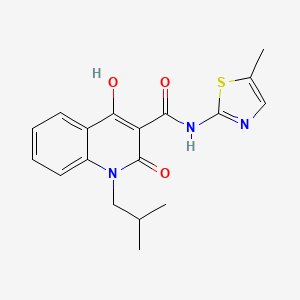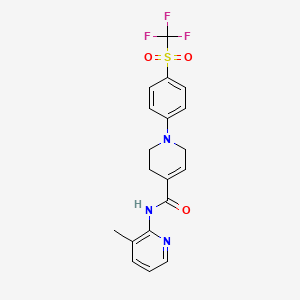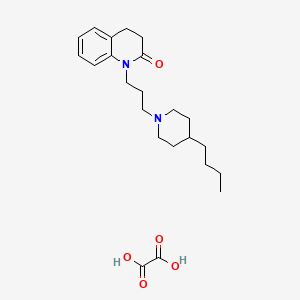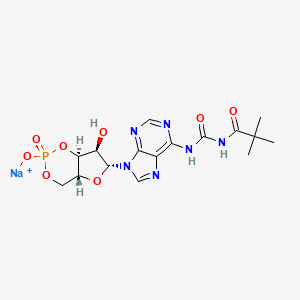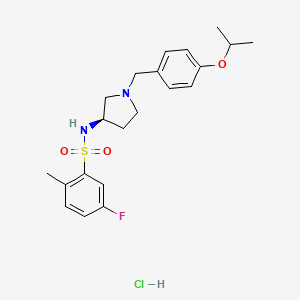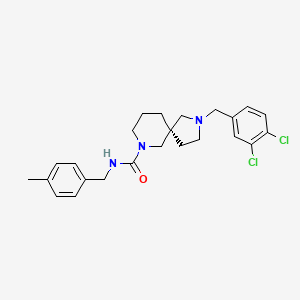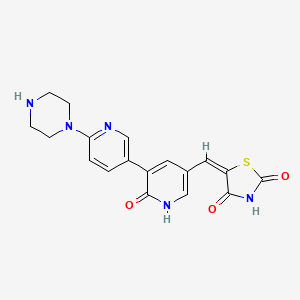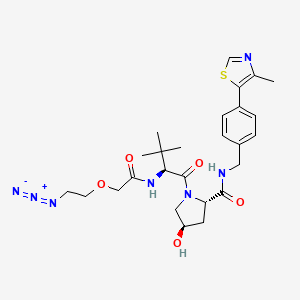
E3 ligase Ligand-Linker Conjugates 3
Overview
Description
VH032-PEG1-N3, also known as (S,R,S)-AHPC-PEG1-N3, is a synthesized E3 ligase ligand-linker conjugate. This compound incorporates the (S,R,S)-AHPC based von Hippel-Lindau ligand and a one-unit polyethylene glycol linker. It is primarily used in proteolysis targeting chimera (PROTAC) technology, which is a novel approach for targeted protein degradation .
Mechanism of Action
Target of Action
E3 Ligase Ligand-Linker Conjugates 3 is a compound that targets E3 ubiquitin ligases . E3 ubiquitin ligases are a large family of enzymes that play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates . They are involved in regulating various biological processes and cellular responses to stress signals associated with cancer development .
Mode of Action
This compound works by inducing the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation . E3 ligases can selectively attach ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates . The process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during posttranslational modification .
Biochemical Pathways
The ubiquitin-proteasome system (UPS) is a key mechanism for the spatiotemporal control of metabolic enzymes or dedicated regulatory proteins . E3 ligases are an important part of the UPS and can provide regulatory specificity . The UPS is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . As reported, the UPS can regulate degradation of over 80% proteins in cells and its dysregulation has been revealed in most hallmarks of cancer .
Pharmacokinetics
It is known that the efficacy and selectivity of molecules inducing protein degradation depend on their affinity to the target protein but also on the type of e3 ubiquitin ligase that is recruited to trigger proteasomal degradation .
Result of Action
The result of the action of this compound is the degradation of the targeted protein . This can lead to the regulation of specific protein levels, which could be an attractive option to control the pathogenesis of metabolic diseases . The ubiquitin-proteasome degradation pathway is one of the most important mechanisms for controlling the levels of protein expression .
Action Environment
The action environment of this compound is largely dependent on the cellular context. The human genome encodes 600 E3 ligases that differ widely in their structures, catalytic mechanisms, modes of regulation, and physiological roles . Exploiting additional E3 ligases that are, for example, selectively expressed in specific tissues or cells, or regulated under certain conditions, can considerably broaden the applicability of molecular degraders as a therapeutic modality .
Biochemical Analysis
Biochemical Properties
E3 Ligase Ligand-Linker Conjugates 3 plays an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates . It interacts with ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 as part of a three-enzyme ubiquitination cascade .
Cellular Effects
The effects of this compound on cells are significant. It influences cell function by regulating the degradation of proteins, which is essential for maintaining cellular homeostasis . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by selectively attaching ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates . This process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during posttranslational modification .
Temporal Effects in Laboratory Settings
It is known that E3 ligases are an important part of the Ubiquitin Proteasome System (UPS), which regulates the degradation of over 80% of proteins in cells .
Metabolic Pathways
This compound is involved in the ubiquitin proteasome system (UPS), a major pathway for protein degradation . It interacts with enzymes such as ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 .
Preparation Methods
VH032-PEG1-N3 is synthesized through a series of chemical reactions involving the von Hippel-Lindau ligand and a polyethylene glycol linker. The synthesis involves the incorporation of an azide group, which allows the compound to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. . The industrial production methods for VH032-PEG1-N3 are not widely documented, but it is typically synthesized in research laboratories for scientific studies.
Chemical Reactions Analysis
VH032-PEG1-N3 undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group in VH032-PEG1-N3 reacting with alkyne-containing molecules to form a triazole ring.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne or bicyclononyne groups.
Common reagents used in these reactions include copper catalysts and alkyne-containing molecules. The major products formed from these reactions are triazole-linked conjugates, which are useful in various biochemical applications .
Scientific Research Applications
VH032-PEG1-N3 has a wide range of scientific research applications, including:
Chemistry: It is used as a click chemistry reagent for the synthesis of complex molecules and conjugates.
Biology: VH032-PEG1-N3 is used in PROTAC technology to target and degrade specific proteins within cells.
Comparison with Similar Compounds
VH032-PEG1-N3 is unique due to its incorporation of the von Hippel-Lindau ligand and its use in PROTAC technology. Similar compounds include:
VH032-PEG3-N3: This compound has a three-unit polyethylene glycol linker instead of a one-unit linker.
VH032-cyclopropane-F: This compound incorporates a cyclopropane group instead of a polyethylene glycol linker.
VH032-amine: This compound has an amine functional handle for conjugation to target proteins.
These similar compounds share the von Hippel-Lindau ligand but differ in their linker structures and functional groups, which can affect their specific applications and effectiveness in targeted protein degradation.
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-(2-azidoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N7O5S/c1-16-22(39-15-29-16)18-7-5-17(6-8-18)12-28-24(36)20-11-19(34)13-33(20)25(37)23(26(2,3)4)31-21(35)14-38-10-9-30-32-27/h5-8,15,19-20,23,34H,9-14H2,1-4H3,(H,28,36)(H,31,35)/t19-,20+,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCURZJBLHZABY-ZRCGQRJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N7O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


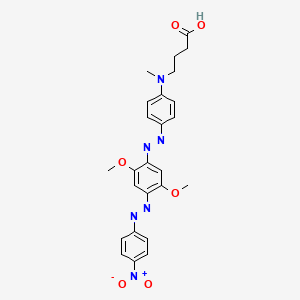
![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;hydrochloride](/img/structure/B560512.png)
